2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide
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Overview
Description
2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is an organic compound with the molecular formula C19H13ClN2O2 It is characterized by the presence of a furan ring substituted with cyano and diphenyl groups, along with a chloroacetamide moiety
Preparation Methods
The synthesis of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide typically involves the following steps:
Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of cyano and diphenyl groups: The cyano and diphenyl groups are introduced via substitution reactions, often using reagents such as cyanogen bromide and phenylboronic acid.
Chloroacetamide formation: The final step involves the reaction of the substituted furan with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials science: The compound is studied for its potential use in the synthesis of organic semiconductors and other advanced materials.
Biological research: It is used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and diphenyl groups play a crucial role in binding to these targets, while the chloroacetamide moiety may participate in covalent modification of the target proteins. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide include:
2-chloro-N-(3-cyano-4,5-diphenylthiophene-2-yl)acetamide: This compound has a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
2-chloro-N-(3-cyano-4,5-diphenylpyrrole-2-yl)acetamide: The pyrrole ring in this compound can affect its binding affinity and specificity towards biological targets.
2-chloro-N-(3-cyano-4,5-diphenylbenzofuran-2-yl)acetamide: The benzofuran ring provides additional aromaticity, potentially enhancing its stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and the furan ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPPHMZHCCAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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